molecular formula C21H23N3O3S B2432051 2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-06-0

2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2432051
CAS RN: 627048-06-0
M. Wt: 397.49
InChI Key: BFQWNIUQIKDHKC-UHFFFAOYSA-N
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Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline 1 or 1-azanaphthalene or benzo [ b ]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C 9 H 7 N, and the molecular weight is 129.16 . Being a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It commonly exists in various natural compounds ( Cinchona alkaloids), and pharmacological studies have shown that the quinolone ring system is present in many compounds exhibiting a broad range of biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological target they interact with. Some quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Future Directions

The future directions in the research of quinoline derivatives could involve the development of new synthetic routes and the exploration of their biological activities. The development of new therapeutic agents using the quinoline nucleus could be a promising area of research .

properties

IUPAC Name

8,8-dimethyl-5-(5-methylfuran-2-yl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-5-8-28-20-23-18-17(19(26)24-20)16(14-7-6-11(2)27-14)15-12(22-18)9-21(3,4)10-13(15)25/h5-7,16H,1,8-10H2,2-4H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQWNIUQIKDHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

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